molecular formula C15H17ClN4S B2830609 4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine CAS No. 339016-05-6

4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine

Cat. No.: B2830609
CAS No.: 339016-05-6
M. Wt: 320.84
InChI Key: NNTQLPXNBUHABR-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine is a chemical compound with the molecular formula C15H17ClN4S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a pyrimidine ring substituted with a piperidine group and a chlorophenylsulfanyl moiety, which contribute to its unique chemical properties.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzenethiol, which is then reacted with 2-chloro-6-piperidinopyrimidine under suitable conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may interact with kinases or other signaling proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine group and a chlorophenylsulfanyl moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-piperidin-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4S/c16-11-4-6-12(7-5-11)21-14-10-13(18-15(17)19-14)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTQLPXNBUHABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC(=N2)N)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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